Flocoumafen

説明

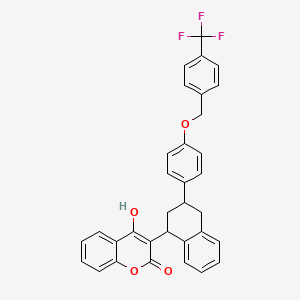

Flocoumafen is a coumarin anticoagulant rodenticide . It is a second-generation indirect anticoagulant, characterized by its low aqueous solubility and low volatility . It is persistent in both soil and water systems .

Synthesis Analysis

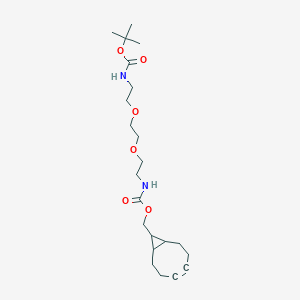

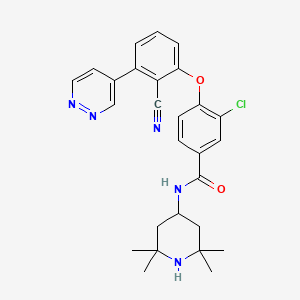

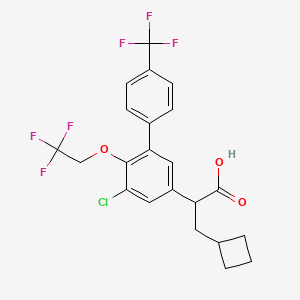

The total synthesis of Flocoumafen involves key synthetic steps such as Knoevenagel condensation with p-methoxybenzaldehyde, in situ decarboxylation, and intramolecular ring cyclization to construct the tetralone skeleton . Stereospecific reduction of the O-alkylated ketone 13 yields a good yield of precursor alcohol 5. The final coupling of alcohol 5 with 4-hydroxy-coumarin results in Flocoumafen .Molecular Structure Analysis

Flocoumafen has a molecular formula of C33H25F3O4 . Its average mass is 542.544 Da and its monoisotopic mass is 542.170471 Da .Chemical Reactions Analysis

No new data on the physical and chemical properties and the post-registration analytical methods for monitoring of Flocoumafen was provided .Physical And Chemical Properties Analysis

Flocoumafen is a solid substance with a melting range of 166-168ºC and a vapour pressure of <1 x 10-3 Pa at 20°C . It is stable up to 250°C . It has a low aqueous solubility and a low volatility .科学的研究の応用

Anticoagulant

Flocoumafen is a type of 4-hydroxycoumarin anticoagulant, which is widely used as a rodenticide . It’s also of interest for cell growth stimulation, bacteriostatic activity, and the treatment of thrombotic diseases .

Rodent Control

Flocoumafen is used to control rodents due to its low toxicity . It’s effective even in low concentrations .

Treatment of Human Circulatory Diseases

In low concentrations, Flocoumafen can be used for the treatment of human circulatory diseases .

Synthesis Research

The total synthesis and structure determination of cis- and trans-flocoumafen has been described . The key synthetic steps involve Knoevenagel condensation with p-methoxybenzaldehyde, in situ decarboxylation, and intramolecular ring cyclization to construct the tetralone skeleton .

Stereochemistry Analysis

The structures of cis- and trans-flocoumafen were characterized through 2D NMR analyses and further computer simulation techniques . High-resolution 1D and 2D NMR analyses of cis-flocoumafen allowed the assignment of most of the proton and carbon peaks .

Development of Warfarin Type Anticoagulants

The method used in the synthesis of Flocoumafen is useful for generating the core tetralone skeleton of 4-hydroxycoumarin derivatives and provides a generalized access to various warfarin type anticoagulants .

Safety And Hazards

Flocoumafen is highly toxic and is restricted to indoor use and sewers due to the increased risk to non-target species, especially due to its tendency to bio-accumulate in exposed organisms . It is fatal in contact with skin and if inhaled. It causes damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects .

特性

IUPAC Name |

4-hydroxy-3-[3-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,2,3,4-tetrahydronaphthalen-1-yl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H25F3O4/c34-33(35,36)24-13-9-20(10-14-24)19-39-25-15-11-21(12-16-25)23-17-22-5-1-2-6-26(22)28(18-23)30-31(37)27-7-3-4-8-29(27)40-32(30)38/h1-16,23,28,37H,17-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBGNYHHEIAGOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C2C1C3=C(C4=CC=CC=C4OC3=O)O)C5=CC=C(C=C5)OCC6=CC=C(C=C6)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H25F3O4 | |

| Record name | FLOCOUMAFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058212 | |

| Record name | Flocoumafen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Off-white solid; [HSDB] Off-white powder; [MSDSonline], COLOURLESS-TO-WHITE CRYSTALS. | |

| Record name | Flocoumafen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5320 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLOCOUMAFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In acetone >600, ethanol 34, xylene 33, octanol 44 (all in g/l)., Solubility in acetone, alcohol, chloroform, dichloromethane: >10 g/l., In water, 1.10 mg/l, temp not specified, Solubility in water, mg/l at 20 °C: 0.114 (practically insoluble) | |

| Record name | FLOCOUMAFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLOCOUMAFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.4 g/cm³ | |

| Record name | FLOCOUMAFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.0X10-12 mm Hg @ 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | FLOCOUMAFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLOCOUMAFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

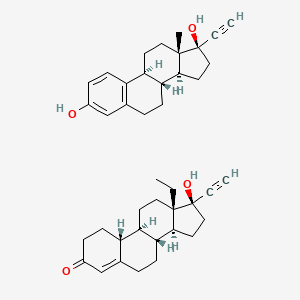

Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins involved in the coagulation cascade (Fig. 1) are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase (Fig. 2). The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/, Second-generation indirect anticoagulant rodenticide. Inhibits the metab of vitamin K1, and thus depletes vitamin K1-dependent clotting factors in plasma. Blocks formation of prothrombin. | |

| Record name | FLOCOUMAFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Flocoumafen | |

Color/Form |

Off-white solid, Off-white powder | |

CAS RN |

90035-08-8 | |

| Record name | Flocoumafen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90035-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flocoumafen [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090035088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flocoumafen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A mixture of: cis-4-hydroxy-3-(1,2,3,4-tetrahydro-3-(4-(4-trifluoromethylbenzyloxy)phenyl)-1-naphthyl)coumarin; trans-4-hydroxy-3-(1,2,3,4-tetrahydro-3-(4-(4-trifluoromethylbenzyloxy)phenyl)-1-naphthyl)coumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1-Benzopyran-2-one, 4-hydroxy-3-[1,2,3,4-tetrahydro-3-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1-naphthalenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLOCOUMAFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLOCOUMAFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

MP: 181-191 °C /cis-isomer/; 163-166 °C /trans-isomer/, 166-168 °C | |

| Record name | FLOCOUMAFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLOCOUMAFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the primary mechanism of action of Flocoumafen?

A1: Flocoumafen is a second-generation anticoagulant rodenticide that acts by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is crucial for the cyclic interconversion of vitamin K, which is essential for the synthesis of several blood clotting factors (II, VII, IX, and X). By blocking VKOR, Flocoumafen disrupts the production of these clotting factors, ultimately leading to internal bleeding and death in rodents. [, , , , , , ]

Q2: Does the inhibition of VKOR by Flocoumafen differ between target and non-target species?

A2: While the primary mechanism of action is the same, the susceptibility to Flocoumafen and its elimination kinetics can differ significantly between species. For example, Japanese quail are less sensitive to Flocoumafen toxicity than rats due to differences in metabolism rather than variations in anticoagulant binding in the liver. []

Q3: What is the molecular formula and weight of Flocoumafen?

A3: The molecular formula of Flocoumafen is C31H23BrO4, and its molecular weight is 543.4 g/mol. [, ]

Q4: Are there any specific structural features of Flocoumafen crucial for its activity?

A4: Flocoumafen consists of a 4-hydroxycoumarin ring system linked to a bulky, hydrophobic side chain. This side chain plays a significant role in the compound's high potency and long duration of action by facilitating its binding to VKOR and influencing its pharmacokinetic properties. [, , , ]

Q5: How does Flocoumafen perform in various bait formulations?

A5: Flocoumafen demonstrates good efficacy in different bait formulations, including wax-bound blocks and cereal-based baits. These formulations provide a palatable matrix for delivering the rodenticide and have been shown to be effective in controlling rodent populations in various settings, including farm buildings, rice fields, and oil palm plantations. [, , , , , , ]

A5: Flocoumafen does not possess catalytic properties and is not used in catalytic applications. It functions as an enzyme inhibitor rather than a catalyst.

Q6: What are the safety concerns regarding Flocoumafen use?

A9: Flocoumafen's high potency and persistence raise significant environmental and health concerns. Its use is strictly regulated in many countries due to its potential to harm non-target wildlife and the risk of secondary poisoning in animals that consume poisoned rodents. [, ]

Q7: How is Flocoumafen absorbed and eliminated from the body?

A10: Flocoumafen is readily absorbed from the gastrointestinal tract following ingestion. It is highly lipophilic and tends to accumulate in fatty tissues, leading to a long elimination half-life, particularly in the liver. Elimination occurs primarily through feces, with a small portion excreted in urine. [, , , ]

Q8: Does Flocoumafen show any differences in pharmacokinetics between species?

A11: Yes, the elimination half-life of Flocoumafen can differ significantly across species. For instance, it exhibits a much shorter elimination half-life in humans (around 6.7 days) compared to rodents (around 220 days in rats). []

Q9: What types of studies have been conducted to evaluate the efficacy of Flocoumafen?

A12: The efficacy of Flocoumafen has been extensively studied in both laboratory and field settings. Laboratory studies have established its acute toxicity in various rodent species, determined its lethal doses, and investigated its pharmacokinetic properties. Field trials have assessed its effectiveness in controlling rodent populations in different environments, including agricultural fields, farm buildings, and urban areas. [, , , , , , , , , , , , ]

Q10: Is there any evidence of resistance to Flocoumafen in rodent populations?

A13: While resistance to Flocoumafen is not as widespread as resistance to some other anticoagulant rodenticides, there is evidence of its emergence in some areas. Notably, the L120Q mutation, which confers resistance to other second-generation anticoagulants like bromadiolone and difenacoum, remains susceptible to Flocoumafen. [, ]

Q11: What are the potential toxic effects of Flocoumafen in non-target species?

A14: Flocoumafen poses a significant risk to non-target animals, including birds, mammals, and reptiles, that may consume baited rodents or contaminated prey. The compound can accumulate in the food chain, leading to secondary poisoning and potentially lethal effects in these animals. [, , ]

A11: While drug delivery and targeting strategies are relevant for therapeutic applications, they are not a primary focus for rodenticides like Flocoumafen.

Q12: Can owl pellets be used to monitor Flocoumafen exposure in wild owl populations?

A15: Yes, analysis of Flocoumafen residues in regurgitated owl pellets has proven to be a sensitive and non-invasive method for monitoring the exposure of Barn Owls to this rodenticide. This approach allows researchers to assess the potential risks to these predators without the need for invasive sampling techniques. [, , ]

Q13: What analytical techniques are used to detect and quantify Flocoumafen?

A13: Several analytical methods are employed for Flocoumafen detection and quantification, including:

- High-Performance Liquid Chromatography (HPLC): Often coupled with fluorescence detection (FLD) or mass spectrometry (MS/MS), HPLC allows for the separation and sensitive quantification of Flocoumafen in various matrices, including biological samples, baits, and environmental samples. [, , , ]

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is increasingly used for Flocoumafen analysis, enabling the detection of trace amounts of the compound in complex matrices like blood, serum, and liver tissues. [, , , , ]

Q14: What are the concerns about the environmental fate of Flocoumafen?

A17: The persistence of Flocoumafen in the environment is a major concern. It can remain active in soil and water for extended periods, potentially impacting non-target organisms. Additionally, its accumulation in the food chain through biomagnification can pose risks to predators, particularly those consuming rodents. [, , ]

Q15: How does the solubility of Flocoumafen influence its bioavailability and effectiveness?

A18: Flocoumafen's lipophilic nature influences its distribution in the body and contributes to its long half-life. Its formulation in baits is crucial for ensuring its palatability and bioavailability to rodents, ultimately influencing its effectiveness in controlling rodent populations. [, , , , , ]

Q16: Are the analytical methods used for Flocoumafen analysis properly validated?

A19: Yes, the analytical methods used to detect and quantify Flocoumafen, such as HPLC-FLD, HPLC-MS/MS, and LC-MS/MS, undergo rigorous validation processes. These processes ensure the accuracy, precision, sensitivity, and specificity of the methods for their intended purpose. This rigorous approach is essential for obtaining reliable and reproducible results in toxicological, environmental, and clinical studies. [, , , , , ]

A16: While the provided research papers focus primarily on the scientific aspects of Flocoumafen, it's important to acknowledge that quality control and assurance are paramount throughout its development, manufacturing, and distribution. Strict adherence to good manufacturing practices (GMP) and quality control standards is essential to ensure the consistency, safety, and efficacy of Flocoumafen products.

Q17: Are there any viable alternatives to Flocoumafen for rodent control?

A24: The search for safe and effective alternatives to anticoagulant rodenticides like Flocoumafen is ongoing. Integrated pest management strategies that combine habitat modification, exclusion techniques, and non-chemical control methods are increasingly encouraged to minimize reliance on rodenticides and mitigate their potential risks. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-2-(4-(2-oxo-9-(quinolin-3-yl)-2,4-dihydro-1H-[1,3]oxazino[5,4-c]quinolin-1-yl)phenyl)propanenitrile](/img/structure/B607384.png)

![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate](/img/structure/B607395.png)

![5-[[6-Chloranyl-5-(1-Methylindol-5-Yl)-1h-Benzimidazol-2-Yl]oxy]-2-Methyl-Benzoic Acid](/img/structure/B607396.png)